molecular formula C22H29N3O2S B10874673 N,N-dicyclohexyl-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

N,N-dicyclohexyl-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B10874673
M. Wt: 399.6 g/mol
InChI Key: BSRIELVKXNVSDD-UHFFFAOYSA-N
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Description

N~1~,N~1~-DICYCLOHEXYL-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is a complex organic compound with the molecular formula C22H29N3O2 It is known for its unique structure, which includes a quinazolinone moiety and a dicyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-DICYCLOHEXYL-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE typically involves the reaction of dicyclohexylamine with a quinazolinone derivative. One common method includes the use of 4-oxo-3,4-dihydroquinazoline-2-thiol as a starting material, which reacts with dicyclohexylamine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-DICYCLOHEXYL-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as alkyl halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the quinazolinone moiety can produce dihydroquinazoline derivatives .

Scientific Research Applications

N~1~,N~1~-DICYCLOHEXYL-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~1~-DICYCLOHEXYL-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The dicyclohexyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dicyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
  • 1,3-Dicyclohexyl-1-[(4-oxo-1,4-dihydro-2-quinazolinyl)methyl]urea

Uniqueness

N~1~,N~1~-DICYCLOHEXYL-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is unique due to its specific combination of a quinazolinone moiety and a dicyclohexyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H29N3O2S

Molecular Weight

399.6 g/mol

IUPAC Name

N,N-dicyclohexyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H29N3O2S/c26-20(15-28-22-23-19-14-8-7-13-18(19)21(27)24-22)25(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h7-8,13-14,16-17H,1-6,9-12,15H2,(H,23,24,27)

InChI Key

BSRIELVKXNVSDD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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